Bfpet F-18

Description

Bfpet F-18 (hypothetical nomenclature for this exercise) is a fluorine-18-labeled positron emission tomography (PET) tracer designed for targeted molecular imaging. Fluorine-18 (t₁/₂ = 109.8 minutes) is a preferred radionuclide due to its favorable half-life, enabling centralized production and distribution to imaging facilities without onsite cyclotrons . Bfpet F-18’s development aligns with the principles of PET tracer design, where structural fidelity to the parent molecule is critical to maintain pharmacokinetic (PK) and pharmacodynamic (PD) properties . Its synthesis likely involves advanced radiochemical strategies, such as late-stage fluorination or prosthetic group conjugation (e.g., N-succinimidyl 4-[18F]fluorobenzoate), to ensure high molar activity and specificity for its biological target .

Its development would follow iterative optimization, similar to thioflavin-T derivatives for Alzheimer’s disease, to balance binding affinity, clearance rates, and imaging contrast .

Properties

CAS No. |

863644-14-8 |

|---|---|

Molecular Formula |

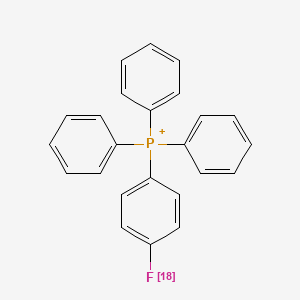

C24H19FP+ |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(4-(18F)fluoranylphenyl)-triphenylphosphanium |

InChI |

InChI=1S/C24H19FP/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/q+1/i25-1 |

InChI Key |

QWPLCHDPESWJRN-FNNGWQQSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[18F] |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bfpet F-18 involves the incorporation of fluorine-18, a positron-emitting radionuclide, into the phenyltriphenylphosphonium structure. The preparation of reactive [18F]fluoride from oxygen-18 enriched water is a critical step in the synthesis of PET tracers . The [18F]fluoride is then used in nucleophilic substitution reactions to introduce the fluorine-18 isotope into the target molecule.

Industrial Production Methods: Industrial production of Bfpet F-18 typically involves automated synthesis modules designed for the efficient and reproducible production of radiopharmaceuticals. These modules handle the entire process, from the initial production of [18F]fluoride to the final purification and formulation of the radiotracer. The use of automated systems ensures high radiochemical yields and purity, which are essential for clinical applications .

Chemical Reactions Analysis

Types of Reactions: Bfpet F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The introduction of fluorine-18 into the phenyltriphenylphosphonium structure is achieved through nucleophilic aromatic substitution, where the [18F]fluoride ion replaces a leaving group on the aromatic ring .

Common Reagents and Conditions: The synthesis of Bfpet F-18 typically involves the use of [18F]fluoride, a suitable leaving group on the aromatic ring (such as a nitro or halogen group), and a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as acetonitrile, under controlled temperature and pressure conditions .

Major Products Formed: The major product formed from the nucleophilic substitution reaction is the desired radiolabeled compound, Bfpet F-18. The reaction conditions are optimized to minimize the formation of side products and ensure high radiochemical purity .

Scientific Research Applications

Bfpet F-18 has several scientific research applications, particularly in the field of medical imaging. Its primary use is in positron emission tomography (PET) imaging to assess myocardial perfusion and other physiological processes . The compound’s ability to provide high-resolution images of the heart and other organs makes it a valuable tool for diagnosing and monitoring various medical conditions.

The compound’s ability to target specific molecular pathways and receptors allows researchers to study disease mechanisms and evaluate the efficacy of new therapies .

Mechanism of Action

The mechanism of action of Bfpet F-18 involves its uptake and retention in target tissues, such as the myocardium. The compound is designed to accumulate in areas with high metabolic activity, allowing for the visualization of physiological processes using PET imaging. The molecular targets and pathways involved in the uptake of Bfpet F-18 include various transporters and receptors that facilitate its entry into cells .

Comparison with Similar Compounds

The following analysis compares Bfpet F-18 with structurally or functionally related 18F-labeled PET tracers, emphasizing synthesis, imaging performance, and clinical utility.

Comparison with Piflufolastat F-18 and Fluciclovine F-18

Key Findings :

- Bfpet F-18’s utility would depend on its target specificity and molar activity.

Comparison with [F-18]FDG and [F-18]FDDNP

Key Findings :

- [F-18]FDG remains the gold standard for metabolic imaging but lacks specificity in distinguishing malignant from inflammatory lesions . Bfpet F-18 could fill this gap if designed for a specific biomarker.

- [F-18]FDDNP’s validation against postmortem neuropathology highlights the importance of tracer validation, a benchmark for Bfpet F-18’s development .

Comparison with C-11-Labeled Analogs (e.g., [C-11]PIB)

Key Findings :

- Bfpet F-18’s longer half-life provides logistical and imaging advantages over C-11 tracers, particularly for slow-clearance targets .

- [C-11]PIB and [F-18]FDDNP comparison studies show overlapping but distinct binding patterns in Alzheimer’s disease, underscoring the need for tracer-specific validation .

Q & A

Q. What are the critical physical properties of Bfpet F-18 that impact experimental design in PET imaging studies?

The positron range of F-18 (approximately 0.36 mm) is a key physical property influencing spatial resolution in PET imaging. When designing experiments, researchers must account for partial volume effects, especially in small lesions, by applying deconvolution techniques to correct for signal spreading caused by the positron range and scanner resolution. For preclinical studies, Gaussian filters (e.g., 9 mm FWHM) are often integrated into reconstruction algorithms to improve quantification accuracy .

Q. What statistical frameworks are recommended for preliminary analysis of Bfpet F-18 imaging data?

Basic statistical analysis should include descriptive metrics (mean, standard deviation) and hypothesis testing (e.g., t-tests, ANOVA) using software like SPSS. For initial validation, intraclass correlation coefficients (ICCs) can assess inter-observer variability in tracer uptake measurements. Researchers should also report confidence intervals and p-values to ensure reproducibility .

Q. How should researchers design protocols for synthesizing and characterizing Bfpet F-18 to ensure batch consistency?

While synthesis details are not explicitly provided in the evidence, characterization protocols should include:

- Radiochemical purity assessment via HPLC.

- Stability testing under varying temperatures and pH.

- Validation against reference standards using mass spectrometry. Documentation must follow guidelines for new compounds, including purity thresholds (>95%) and reproducibility across three independent batches .

Advanced Research Questions

Q. How can partial volume correction (PVC) methodologies improve quantitative accuracy in Bfpet F-18 studies?

Advanced PVC techniques involve convolving phantom-derived point spread functions (PSFs) with imaging data to correct for signal spill-in/spill-out. For Bfpet F-18, combining PVC with iterative reconstruction algorithms (e.g., OSEM) reduces underestimation of tracer uptake in small regions. Researchers should validate PVC methods against histopathology or autoradiography to ensure clinical relevance .

Q. What methodologies resolve contradictions between Bfpet F-18 uptake patterns and histopathological or genomic data?

Discrepancies often arise from biological heterogeneity (e.g., hypoxia vs. proliferation). To address this:

- Perform region-of-interest (ROI) co-registration between PET and biopsy samples.

- Use multivariate regression to correlate tracer uptake with biomarkers (e.g., Glut-1 for hypoxia).

- Apply machine learning (e.g., random forests) to identify confounding variables. Evidence from F-18-FMISO studies shows that integrating transcriptomic data improves interpretation .

Q. How can multi-modal imaging enhance the validation of Bfpet F-18 in hypoxia or metabolic studies?

Co-registering Bfpet F-18 PET with MRI (e.g., ADC maps for cellularity) or CT (for anatomical localization) improves specificity. For hypoxia studies, dynamic contrast-enhanced (DCE) MRI can complement PET data to differentiate perfusion-limited vs. diffusion-limited hypoxia. Researchers should standardize acquisition timelines across modalities and use unified segmentation tools for cross-comparison .

Q. What advanced computational models are suitable for longitudinal analysis of Bfpet F-18 data in therapeutic response monitoring?

Pharmacokinetic modeling (e.g., two-tissue compartmental models) quantifies tracer binding potential (BP) and distribution volume (VT). For longitudinal studies, mixed-effects models account for inter-subject variability, while AI-driven approaches (e.g., convolutional neural networks) automate tumor segmentation and response classification. Open-source platforms like PMOD or 3D Slicer are recommended for reproducibility .

Data Reporting and Reproducibility

Q. What are the best practices for reporting Bfpet F-18 imaging data in compliance with academic standards?

Q. How should researchers address variability in Bfpet F-18 uptake due to instrumentation differences across institutions?

Implement cross-calibration protocols using standardized phantoms (e.g., NEMA IQ). Publish detailed scanner-specific correction factors (e.g., recovery coefficients) and encourage open-access sharing of reconstruction pipelines to harmonize multi-center data .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.